N-(cyclopropylmethyl)-2-fluoropyridine-3-carboxamide
Description
N-(Cyclopropylmethyl)-2-fluoropyridine-3-carboxamide is a fluorinated pyridine derivative characterized by a cyclopropylmethyl substituent attached to the carboxamide group at the 3-position of the pyridine ring. Its molecular formula is C₁₀H₁₁FN₂O, with a molecular weight of 194.21 g/mol .
Pyridine carboxamides are widely studied for their applications in medicinal chemistry, particularly as intermediates in synthesizing bioactive molecules. The fluorine atom enhances metabolic stability and modulates electronic properties, while the cyclopropylmethyl group may contribute to lipophilicity and conformational rigidity .
Properties
IUPAC Name |
N-(cyclopropylmethyl)-2-fluoropyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FN2O/c11-9-8(2-1-5-12-9)10(14)13-6-7-3-4-7/h1-2,5,7H,3-4,6H2,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOZJQRRACZFXOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNC(=O)C2=C(N=CC=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(cyclopropylmethyl)-2-fluoropyridine-3-carboxamide typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with ammonia and aldehydes.
Introduction of the Fluorine Atom: The fluorine atom can be introduced using electrophilic fluorination reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Attachment of the Cyclopropylmethyl Group: The cyclopropylmethyl group can be introduced through nucleophilic substitution reactions using cyclopropylmethyl halides.
Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the corresponding carboxylic acid with ammonia or amines under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. These methods often utilize automated reactors and optimized reaction conditions to ensure consistent product quality.
Chemical Reactions Analysis
Amide Bond Formation and Stability
The synthesis of N-(cyclopropylmethyl)-2-fluoropyridine-3-carboxamide typically involves coupling 2-fluoropyridine-3-carboxylic acid with cyclopropylmethylamine. Key methods include:
-
Activation via coupling reagents : Use of PyCIU (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) or PyBroP (bromo-tris-pyrrolidinophosphonium hexafluorophosphate) with DIPEA (diisopropylethylamine) in THF or DCM, yielding the amide at 53–70% efficiency .
-
Direct acid chloride route : Conversion of the carboxylic acid to its acid chloride (e.g., using thionyl chloride) followed by reaction with cyclopropylmethylamine .
Stability : The amide bond is resistant to hydrolysis under mild acidic/basic conditions but may cleave under prolonged exposure to strong acids (e.g., HCl) or bases .
Nucleophilic Aromatic Substitution (NAS) at the Fluorine Position
The 2-fluoro group on pyridine participates in substitution reactions due to pyridine’s electron-deficient nature:
Mechanistic Insight : Fluorine acts as a leaving group, facilitated by resonance stabilization of the transition state .
Cross-Coupling Reactions
The pyridine ring can undergo metal-catalyzed couplings at available positions (e.g., C-4 or C-5 if halogenated):
Note : Direct coupling at the 2-fluoro position is less common due to competing substitution pathways .
Electrophilic Aromatic Substitution (EAS)
The pyridine ring undergoes EAS at positions activated by the electron-withdrawing carboxamide group:
Regioselectivity : The carboxamide group directs electrophiles to the para position (C-5), while fluorine exerts weaker meta-directing effects .
Reductive Functionalization
The cyclopropylmethyl group and fluorine enable selective reductions:
| Reaction Type | Conditions | Products | Yield | Source |
|---|---|---|---|---|
| Hydrogenolysis | H₂ (1 atm), Pd/C, MeOH | 2-H-pyridine-3-carboxamide | 70–90% | |
| Cyclopropane opening | H₂SO₄, H₂O, reflux | Linear alkyl chain derivatives | 55–80% |
Key Stability and Reactivity Considerations:
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Development
N-(cyclopropylmethyl)-2-fluoropyridine-3-carboxamide has been investigated for its potential as a pharmaceutical intermediate. Its structure allows for modification that can enhance biological activity, making it a candidate for drug development targeting various diseases, including cancer and neurological disorders.
Mechanism of Action
The compound may interact with specific biological targets such as enzymes or receptors. The presence of the fluorine atom is believed to enhance binding affinity and metabolic stability, while the cyclopropylmethyl group affects the compound's lipophilicity and membrane permeability .
Case Study: Anticancer Activity
Research has indicated that derivatives of pyridine carboxamides exhibit anticancer properties by inhibiting farnesyltransferase, an enzyme critical in cancer cell proliferation. In vitro studies have shown that modifications to the pyridine structure can lead to increased potency against human cancer cell lines .
Biological Research
Biological Probes
The compound serves as a probe in biological studies to investigate cellular mechanisms and pathways. Its unique structural features allow researchers to study its effects on various biological systems, including receptor modulation and enzyme inhibition.
Case Study: Positive Allosteric Modulators
In a study focusing on metabotropic glutamate receptors, compounds structurally related to this compound were identified as positive allosteric modulators. These compounds demonstrated the ability to potentiate receptor responses in both in vitro and in vivo models, suggesting their potential use in treating psychiatric disorders .
Chemical Synthesis
Building Block for Complex Molecules
this compound is utilized as a building block in organic synthesis. Its reactivity allows it to participate in various chemical reactions, including oxidation and substitution reactions, leading to the formation of more complex organic molecules .
Table: Chemical Reactions of this compound
| Reaction Type | Description | Common Reagents |
|---|---|---|
| Oxidation | Conversion of functional groups to higher oxidation states | Potassium permanganate, hydrogen peroxide |
| Reduction | Reduction of functional groups (e.g., nitro to amine) | Hydrogen gas with palladium catalyst |
| Substitution | Halogen substitution reactions | Sodium methoxide, potassium tert-butoxide |
Industrial Applications
Development of Novel Materials
In addition to its applications in medicinal chemistry, this compound is explored for its potential in developing new materials with specific electronic or optical properties. Its unique chemical structure may contribute to innovations in materials science.
Agrochemical Synthesis
The compound has also been applied in the synthesis of agrochemicals, indicating its versatility beyond medicinal applications. This includes potential use as a pesticide or herbicide due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of N-(cyclopropylmethyl)-2-fluoropyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
N-Cyclobutyl-2-fluoropyridine-3-carboxamide
Structural Similarities and Differences :
This compound shares the same core structure (2-fluoropyridine-3-carboxamide) but substitutes the cyclopropylmethyl group with a cyclobutyl moiety. The molecular formula (C₁₀H₁₁FN₂O ) and weight (194.21 g/mol ) are identical to the target compound, highlighting the isosteric nature of cyclopropylmethyl and cyclobutyl groups .
Key Implications :
- Lipophilicity : Cyclobutyl’s higher carbon content could marginally enhance lipophilicity, influencing solubility and membrane permeability.
| Property | N-(Cyclopropylmethyl)-2-fluoropyridine-3-carboxamide | N-Cyclobutyl-2-fluoropyridine-3-carboxamide |
|---|---|---|
| Molecular Formula | C₁₀H₁₁FN₂O | C₁₀H₁₁FN₂O |
| Molecular Weight | 194.21 g/mol | 194.21 g/mol |
| Substituent | Cyclopropylmethyl | Cyclobutyl |
| CAS Number | 1695801-62-7 | 1695451-85-4 |
Benzamide Derivatives with Cyclopropylmethyl Groups
Example: N-[1-(3-Cyanopyrazin-2-yl)ethyl]-N-(cyclopropylmethyl)-3,5-bis(trifluoromethyl)benzamide ().
Comparison Points :
- Core Structure : Unlike the pyridine carboxamide, this compound features a benzamide core with trifluoromethyl groups, significantly increasing its electron-withdrawing character and lipophilicity.
- Synthetic Utility : The cyclopropylmethyl group in benzamide derivatives is associated with high synthetic yields (e.g., 85–95% in multi-step reactions), suggesting stability under diverse reaction conditions .
Fluorinated Pyridine Derivatives with Alternative Substituents
Examples :
- N-(5-fluoro-3-(hydroxymethyl)pyridin-2-yl)pivalamide (): Features a hydroxymethyl group at the 3-position, enhancing hydrophilicity.
- 2-(4-Fluorophenyl)-N-methyl-furo[2,3-b]pyridine-3-carboxamide derivatives (–9): These complex structures incorporate fused furan rings and diverse substituents (e.g., trifluoroethyl, oxadiazole), which may improve target selectivity or pharmacokinetic profiles compared to simpler carboxamides.
Key Differences :
- Fluorine Positioning : The 2-fluoro substitution in the target compound vs. 4-fluorophenyl or 5-fluoro groups in others alters electronic distribution and steric interactions.
- Functional Groups : Additional moieties like oxadiazoles () or bicyclopentane carbamates () introduce hydrogen-bonding or rigid scaffold features absent in the target compound.
Biological Activity
N-(cyclopropylmethyl)-2-fluoropyridine-3-carboxamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The presence of the fluorine atom enhances the compound's binding affinity and metabolic stability. Additionally, the cyclopropylmethyl group influences its lipophilicity and membrane permeability, which are critical for its pharmacological effects.
Anticancer Properties
Research indicates that compounds similar to this compound may exhibit anticancer properties. For instance, studies on related pyridine derivatives have shown promising results as inhibitors of various cancer-related pathways, including those involving fibroblast growth factor receptors (FGFRs), which are implicated in tumor growth and metastasis .
Anti-inflammatory Effects
Another area of interest is the potential anti-inflammatory activity of this compound. Inflammatory pathways often involve complex interactions with cellular receptors and signaling molecules. Compounds within the same structural family have demonstrated the ability to modulate these pathways, suggesting that this compound may also possess similar properties.
Structure-Activity Relationship (SAR)
A detailed SAR analysis has been conducted on various derivatives of pyridine carboxamides, including this compound. This analysis helps in understanding how modifications to the molecular structure affect biological activity. For example, the introduction of different substituents can significantly alter binding affinities to target proteins or enzymes, thus influencing efficacy in therapeutic applications .
Preclinical Studies
Preclinical studies have evaluated the pharmacokinetic profiles and biological effects of related compounds. These studies typically involve in vitro assays followed by in vivo models to assess efficacy and safety. For instance, compounds similar to this compound have been shown to reverse hyperlocomotion induced by amphetamines in rodent models, indicating potential for treating neuropsychiatric disorders .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds is useful:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(cyclobutylmethyl)-2-fluoropyridine-3-carboxamide | Cyclobutyl group | Potential anticancer and anti-inflammatory properties |
| N-(4-chloro-3-nitrophenyl)-N-(cyclopropylmethyl)-2-fluoropyridine-4-carboxamide | Nitro and chloro substituents | Enhanced reactivity and potential for diverse chemical transformations |
| N-cyclobutyl-6-((3-fluorophenyl)ethynyl)-nicotinamide | Ethynyl group | Selective modulation of metabotropic glutamate receptors |
Q & A
Q. What synthetic routes are reported for N-(cyclopropylmethyl)-2-fluoropyridine-3-carboxamide, and how are intermediates characterized?
A multi-step synthesis involving nucleophilic substitution and amide coupling is commonly employed. For example, analogous compounds are synthesized via reactions between pyridine derivatives and cyclopropylmethylamine, followed by purification using column chromatography. Key intermediates are confirmed via (e.g., δ = 8.82–8.76 ppm for aromatic protons) and LCMS (mass accuracy within ±0.1 Da) . TLC is used to monitor reaction progress, with eluent systems like ethyl acetate/hexane (1:3) .
Q. How is the fluoropyridine moiety stabilized during synthesis, and what analytical techniques validate its presence?
The fluorine atom on the pyridine ring enhances electron-withdrawing effects, influencing reactivity. Fluorine-specific stabilization is confirmed via , though this data is inferred from trifluoromethyl-containing analogs in similar syntheses (e.g., δ = -62 ppm for CF) . LCMS further validates molecular weight (e.g., observed m/z 517.1 vs. calculated 517.1) .
Q. What purification methods are effective for isolating this compound?
Gradient elution with silica gel chromatography is standard. For polar byproducts, reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) achieves >95% purity. Low-yield steps (e.g., 31% in final coupling) may require recrystallization from ethanol/water mixtures .
Advanced Research Questions
Q. How can reaction yields be optimized for low-efficiency steps, such as the formation of oxadiazole intermediates?
Contradictory yields (56% vs. 95% in similar steps) suggest sensitivity to reaction conditions. Optimize by:
- Using anhydrous solvents (e.g., THF over DCM) to minimize hydrolysis.
- Adjusting stoichiometry (e.g., 1.2 eq. of SO for sulfonation).
- Employing microwave-assisted synthesis to reduce side reactions .
Q. What computational strategies predict the bioactivity of this compound?
Molecular docking (AutoDock Vina) and QSAR models are applied using structural analogs (e.g., thieno[2,3-b]pyridine derivatives). Parameters like LogP (2.8–3.5) and polar surface area (70–90 Ų) correlate with membrane permeability .
Q. How do data contradictions arise in NMR characterization, and how are they resolved?
Discrepancies in shifts (e.g., broad vs. sharp aromatic peaks) may stem from tautomerism or residual solvents. Use deuterated DMSO for solubility and 2D NMR (COSY, HSQC) to resolve overlapping signals. For example, NOESY confirms spatial proximity of cyclopropylmethyl protons to pyridine rings .
Q. What role does the cyclopropylmethyl group play in modulating metabolic stability?
Cyclopropyl groups reduce oxidative metabolism by cytochrome P450 enzymes. In vitro assays (e.g., human liver microsomes) show a t >120 min for analogs, compared to <30 min for non-cyclopropyl derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
